molecular formula C11H11NO3 B105043 Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 55044-06-9

Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No. B105043
CAS RN: 55044-06-9
M. Wt: 205.21 g/mol
InChI Key: DVPGDAXTDJUMAS-UHFFFAOYSA-N
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Description

“Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate” is a chemical compound with the molecular formula C11H11NO3 . It has an average mass of 205.210 Da and a monoisotopic mass of 205.073898 Da .


Synthesis Analysis

The synthesis of oxazolines, such as “Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate”, can be achieved through a rapid flow synthesis process . The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . This method greatly improves the safety profile of the reaction compared to the batch synthesis, as well as providing pure products without the need for additional purification .


Molecular Structure Analysis

The molecular structure of “Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate” is represented by the SMILES notation: COC(=O)C1COC(=N1)C2=CC=CC=C2 . This notation provides a way to represent the structure of the chemical compound in a textual format.


Chemical Reactions Analysis

The corresponding oxazoles can be obtained via a packed reactor containing commercial manganese dioxide . The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 2-phenyl-4,5-substituted oxazoles : Kumar et al. (2012) describe a synthesis method for 2-phenyl-4,5-substituted oxazoles, including Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate, using copper-catalyzed intramolecular cyclization of functionalized enamides. This process leads to the introduction of various functionalities in oxazoles, which has implications in chemical synthesis and pharmaceuticals (Kumar, Saraiah, Misra, & Ila, 2012).

  • Photochemistry and Vibrational Spectra Studies : Lopes et al. (2011) conducted photochemistry and vibrational spectra studies of methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a related compound, providing insights into the electronic structure and behavior of similar oxazole derivatives under specific conditions (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).

Anticancer Activity

  • Anticancer Activity of 5-sulfonyl derivatives : Pilyo et al. (2020) synthesized a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, including methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, which exhibited potent cytotoxic activity against various human cancer cells. This study highlights the potential of these derivatives in cancer treatment (Pilyo et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Rahmani et al. (2018) investigated the use of oxazole derivatives as corrosion inhibitors on mild steel in acidic environments. Their study demonstrates the effectiveness of these compounds in reducing corrosion rates, which is relevant in industrial applications (Rahmani et al., 2018).

Synthesis of Natural Products

  • Total Synthesis of Siphonazoles : Zhang and Ciufolini (2009) used 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, a derivative of oxazole, in the total synthesis of siphonazoles A and B. This research underscores the importance of oxazole derivatives in the synthesis of complex natural products (Zhang & Ciufolini, 2009).

properties

IUPAC Name

methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPGDAXTDJUMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
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Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Reactant of Route 3
Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Reactant of Route 4
Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Citations

For This Compound
1
Citations
MJ Petersson, ID Jenkins, WA Loughlin - Organic & Biomolecular …, 2009 - pubs.rsc.org
β-Hydroxy amides6 and 7 were treated with triphenylphosphonium anhydride trifluoromethane sulfonate (3), or the cyclic analogue 4, to generate 2-oxazolines 5 and 8 under mild …
Number of citations: 47 pubs.rsc.org

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